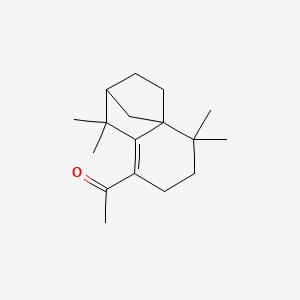
1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one is a complex organic compound with the molecular formula C15H24O. It is also known by other names such as Isolongifolene ketone. This compound is characterized by its unique structure, which includes a hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene core. It is used in various applications, particularly in the fragrance industry due to its distinctive scent.
Preparation Methods
The synthesis of 1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one typically involves a Diels-Alder reaction. This reaction is carried out using myrcene and 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The intermediate product is then cyclized using phosphoric acid to yield the final compound .
Chemical Reactions Analysis
1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is widely used in the fragrance industry due to its pleasant scent, often found in perfumes and other scented products
Mechanism of Action
The mechanism of action of 1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one is unique due to its specific structure and properties. Similar compounds include:
Isolongifolene: Shares a similar core structure but differs in functional groups.
Galaxolide: Another fragrance compound with a similar molecular framework but different substituents.
Tetramethyl acetyloctahydronaphthalenes: A class of compounds with related structures used in fragrances .
These comparisons highlight the distinctiveness of this compound in terms of its chemical behavior and applications.
Properties
CAS No. |
62075-20-1 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-(2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl)ethanone |
InChI |
InChI=1S/C17H26O/c1-11(18)13-7-8-15(2,3)17-9-6-12(10-17)16(4,5)14(13)17/h12H,6-10H2,1-5H3 |
InChI Key |
QXNVTDHRJFBHMW-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)C1=C2[C@@]3(CC[C@@H](C3)C2(C)C)C(CC1)(C)C |
Canonical SMILES |
CC(=O)C1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


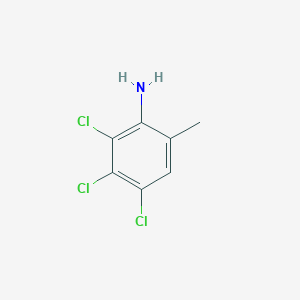
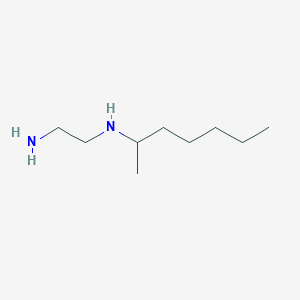
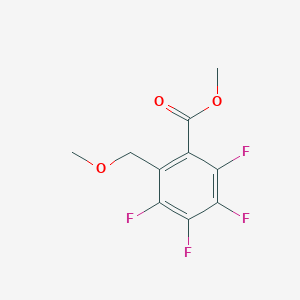
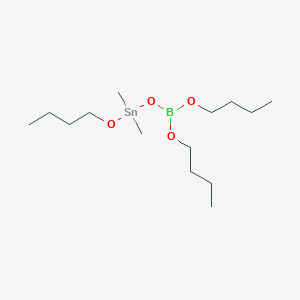
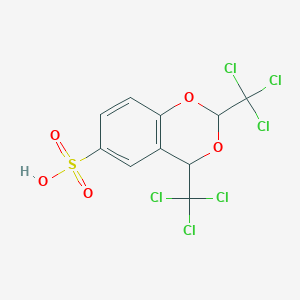
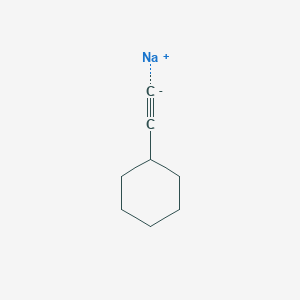
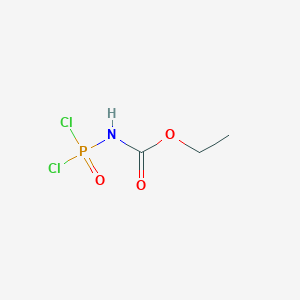
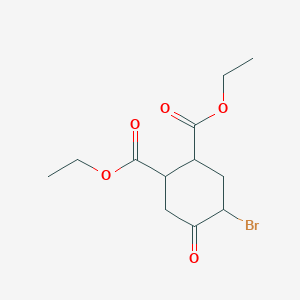
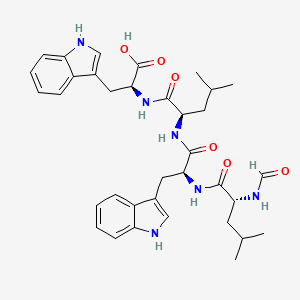
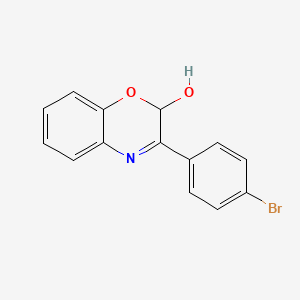
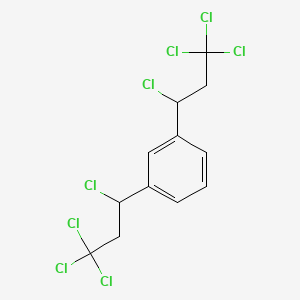
![[3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14562598.png)
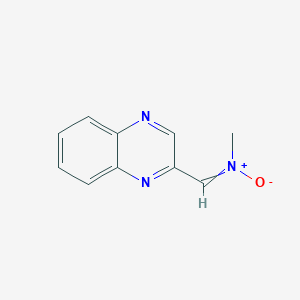
![N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14562607.png)
